molecular formula C13H8Cl3NO2 B11947899 2,4,6-trichlorophenyl N-phenylcarbamate CAS No. 78103-50-1

2,4,6-trichlorophenyl N-phenylcarbamate

Cat. No.: B11947899
CAS No.: 78103-50-1
M. Wt: 316.6 g/mol
InChI Key: MHTUWWRVXGIDIK-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl N-phenylcarbamate is a chemical compound with the molecular formula C13H8Cl3NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trichlorophenyl N-phenylcarbamate typically involves the reaction of 2,4,6-trichlorophenol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,4,6-Trichlorophenyl N-phenylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-trichlorophenyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichlorophenyl N-phenylcarbamate is unique due to its specific substitution pattern and the presence of both trichlorophenyl and phenylcarbamate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

78103-50-1

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

(2,4,6-trichlorophenyl) N-phenylcarbamate

InChI

InChI=1S/C13H8Cl3NO2/c14-8-6-10(15)12(11(16)7-8)19-13(18)17-9-4-2-1-3-5-9/h1-7H,(H,17,18)

InChI Key

MHTUWWRVXGIDIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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